molecular formula C20H16N4O3S B2581678 Ethyl 5-(2-phenylthiazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396678-86-6

Ethyl 5-(2-phenylthiazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2581678
CAS No.: 1396678-86-6
M. Wt: 392.43
InChI Key: YHUHRVMMACTEIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(2-phenylthiazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a 2-phenylthiazole-4-carboxamido group at position 5 and an ethyl ester at position 2. This scaffold is notable for its structural complexity, combining a pyrazolo-pyridine system with a thiazole moiety. Such hybrids are often explored for their diverse biological activities, including antimicrobial, antitumor, and pesticidal properties . The ethyl ester group enhances solubility and serves as a synthetic handle for further derivatization .

Properties

IUPAC Name

ethyl 5-[(2-phenyl-1,3-thiazole-4-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-2-27-20(26)15-11-21-24-9-8-14(10-17(15)24)22-18(25)16-12-28-19(23-16)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUHRVMMACTEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 5-(2-phenylthiazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through various methods, including the reaction of hydrazines with 1,3-diketones or the cyclization of α,β-unsaturated carbonyl compounds with hydrazines . The thiazole ring is typically synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The final step involves the coupling of the pyrazole and thiazole rings through an amide bond formation, followed by esterification to obtain the ethyl ester derivative .

Chemical Reactions Analysis

Ethyl 5-(2-phenylthiazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrazole rings, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.

Scientific Research Applications

Ethyl 5-(2-phenylthiazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials with unique photophysical properties, such as fluorescent dyes and sensors.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-phenylthiazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation . In biological systems, it may interfere with cellular pathways by modulating receptor activity or signaling cascades .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogous pyrazolo[1,5-a]pyridine derivatives and related heterocycles. Below is a detailed analysis supported by experimental data:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/R-Groups Key Properties/Activities Reference
Ethyl 5-(2-phenylthiazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate Pyrazolo[1,5-a]pyridine 5: 2-phenylthiazole-4-carboxamido; 3: CO₂Et Anticancer potential (hypothetical)
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (H26511) Pyrazolo[1,5-a]pyridine 3: CO₂Et Intermediate for drug synthesis
Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate Pyrazolo[1,5-a]pyridine 6: Br; 4: OMe; 3: CO₂Et Antiviral activity (e.g., HIV-1 RT inhibition)
Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate Pyrazolo[1,5-a]pyridine 3: Isoxazole-diethylamino; 2: Ph; 5: CO₂Et Antitumor activity (in vitro studies)
9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Pyrazolo-triazolo-pyrimidine Multiple aryl substituents High thermal stability (mp >340°C)
5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine derivatives Pyrazolo[1,5-a]pyrimidine 5: Pyridinyl-ethylsulfonyl Pesticidal/insecticidal agents

Key Observations

Structural Complexity and Bioactivity :

  • The target compound’s 2-phenylthiazole-4-carboxamido group distinguishes it from simpler pyrazolo-pyridine esters like H26510, which lack fused heterocyclic systems. This substitution may enhance binding to biological targets (e.g., kinases or DNA) compared to unsubstituted analogs .
  • In contrast, pyrazolo[1,5-a]pyrimidine derivatives (e.g., from ) prioritize sulfonyl or pyridinyl groups for pesticidal activity, suggesting that the thiazole-carboxamido group in the target compound may favor antitumor or antimicrobial applications.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling reactions between pyrazolo-pyridine intermediates and thiazole-carboxamido precursors, similar to methods in (e.g., thiourea-mediated cyclization).
  • Comparatively, ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is synthesized via KHSO₄-catalyzed condensation (30% yield), whereas isoxazole-containing analogs achieve higher yields (89%) through nucleophilic substitution.

Physicochemical Properties :

  • The ethyl ester group in the target compound improves solubility in organic solvents (e.g., THF, DCM), akin to H26510 .
  • Derivatives with nitro or halogen substituents (e.g., ) exhibit higher melting points (>300°C) due to increased crystallinity and intermolecular interactions.

  • Anticancer activity : Isoxazole-pyrazolo-pyridine hybrids inhibit tumor cell proliferation via kinase modulation .
  • Antimicrobial activity : Pyrazole-4-carboxamides (e.g., ) exhibit efficacy against plant pathogens (e.g., Fusarium graminearum).

Biological Activity

Ethyl 5-(2-phenylthiazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry, particularly in the realms of antimicrobial and anticancer activities. This article delves into its biological activity, synthesis, and mechanisms of action, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure that integrates a pyrazolo[1,5-a]pyridine core and a thiazole derivative , contributing to its biological activity. Its molecular formula is C18H18N4O3SC_{18}H_{18}N_{4}O_{3}S, indicating the presence of nitrogen and sulfur atoms often associated with bioactive compounds. The compound's structural elements allow it to interact with various biological targets, enhancing its pharmacological profile.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Thiazole derivatives are recognized for their broad-spectrum antibacterial and antifungal activities. Research indicates that this compound can effectively target both Gram-positive and Gram-negative bacteria as well as fungi. The incorporation of the pyrazolo[1,5-a]pyridine framework may further enhance its cytotoxicity against various pathogens.

Anticancer Activity

The compound has shown promising results in anticancer studies. Its derivatives have been evaluated against several human cancer cell lines, including T47D (breast cancer), Caco-2 (colorectal cancer), and HT-29 (colon cancer). Notably, certain substitutions on the thiazole moiety have been linked to improved cytotoxic profiles. For instance, methoxy substitutions at specific positions have enhanced activity against Caco-2 cells with IC50 values below 10 μg/mL .

The mechanism by which this compound exerts its effects involves binding to specific enzymes and receptors, inhibiting their activity through various interactions such as hydrogen bonding and hydrophobic interactions. Molecular docking simulations have been employed to elucidate these interactions at the molecular level, providing insights into its pharmacokinetic properties and therapeutic potential .

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. A common method includes:

  • Formation of the Pyrazolo Ring : Utilizing hydrazonoyl halides to create derivatives with altered biological properties.
  • Introduction of Functional Groups : Modifying the thiazole and pyrazolo rings to optimize biological activity.

These synthetic pathways are crucial for tailoring the compound's efficacy against specific biological targets.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its dual functionality combining both thiazole and pyrazolo systems. This combination may synergistically enhance its biological activities compared to other related compounds. Below is a comparison table highlighting similar compounds:

Compound NameStructure FeaturesNotable Activities
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylateContains bromine substitutionAntimicrobial
Ethyl 4-methyl-pyrazole-3-carboxamideMethyl substitution on pyrazoleAnticancer
2-(2-(4-methylthiazol-5-carbonyl)hydrazono)-4-(p-tolyl)-4,5-dihydro-1,3,4-thiadiazoleThiadiazole ringAntifungal

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

  • Antimicrobial Efficacy : In vitro assays demonstrated significant inhibition against multiple bacterial strains.
  • Cytotoxicity Profiles : Evaluations against human cancer cell lines revealed promising IC50 values indicating potential for further development as an anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.